2-Hydroperoxybut-3-en-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

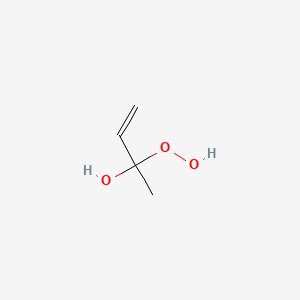

2-Hydroperoxybut-3-en-2-ol is an organic compound with the molecular formula C4H8O3 It is a hydroperoxide derivative of butenol, characterized by the presence of both a hydroperoxy group (-OOH) and a hydroxyl group (-OH) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroperoxybut-3-en-2-ol can be achieved through several methods. One common approach involves the hydroperoxidation of but-3-en-2-ol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the hydroperoxide.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of resin-supported catalysts, such as palladium on Tentagel-S-NH2, has been explored for the selective hydrogenation and hydroperoxidation reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroperoxybut-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or ketones.

Reduction: Reduction of the hydroperoxy group can yield the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Acid catalysts like sulfuric acid (H2SO4) or phosphoric acid (H3PO4) facilitate substitution reactions.

Major Products:

Oxidation: Formation of but-3-en-2-one or but-3-en-2-ol derivatives.

Reduction: Formation of but-3-en-2-ol.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-Hydroperoxybut-3-en-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Its reactivity with biological molecules makes it a useful probe in studying oxidative stress and related cellular processes.

Industry: Used in the production of fine chemicals and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-Hydroperoxybut-3-en-2-ol involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a role in its chemical behavior .

Comparison with Similar Compounds

2-Methyl-3-butyn-2-ol: Another hydroperoxide derivative with similar reactivity but different structural features.

But-3-en-2-ol: The parent alcohol compound without the hydroperoxy group.

2-Hydroxy-2-butyl peroxy radical: A related peroxy radical with distinct reactivity.

Uniqueness: 2-Hydroperoxybut-3-en-2-ol is unique due to the presence of both hydroperoxy and hydroxyl groups, which confer distinct reactivity patterns. Its ability to participate in both oxidation and reduction reactions makes it a versatile intermediate in organic synthesis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Hydroperoxybut-3-en-2-ol?

- Synthesis : The compound is likely synthesized via autoxidation of its precursor, 2-methyl-3-buten-2-ol (CAS 115-18-4), under controlled oxygen exposure. This aligns with general peroxide formation mechanisms in unsaturated alcohols .

- Purification : Use low-temperature crystallization or vacuum distillation to minimize decomposition. Ensure solvents are peroxide-free, as contaminants can accelerate instability. Safety protocols for peroxide-forming chemicals (e.g., inert atmospheres, UV light avoidance) should be strictly followed .

Q. How can researchers detect and quantify trace amounts of this compound in reaction mixtures?

- Analytical Methods :

- Iodometric Titration : Standard for peroxide quantification, leveraging the redox reaction between hydroperoxides and iodide ions .

- HPLC-UV/Vis : Use reversed-phase chromatography with a UV detector (λ = 200–220 nm) for sensitive detection. Calibrate with standardized peroxide solutions .

Q. What stabilization strategies are effective for long-term storage of this compound?

- Inhibitors : Add radical scavengers like BHT (butylated hydroxytoluene) at 0.1–1.0 wt% to suppress autoxidation .

- Storage Conditions : Store in amber glass under nitrogen at –20°C. Regularly test peroxide concentrations using iodometric methods to monitor stability .

Q. What safety protocols are critical when handling this compound?

- PPE : Impervious gloves (nitrile), safety goggles, and flame-resistant lab coats. Use fume hoods with ≥100 ft/min face velocity for ventilation .

- Emergency Measures : Pre-plan neutralization protocols (e.g., dilute aqueous FeSO₄) for spills. Avoid friction, heat, or metal contact to prevent explosive decomposition .

Advanced Research Questions

Q. How does this compound participate in radical-mediated oxidation reactions?

- Mechanistic Insight : The compound acts as a radical initiator, decomposing to generate hydroxyl (•OH) and alkoxy (RO•) radicals. Kinetic studies using EPR spectroscopy can track radical formation rates under varying temperatures and solvents .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies (O–O bond ~45 kcal/mol), explaining its thermal sensitivity .

Q. What computational approaches resolve contradictions in reported decomposition rates of this compound?

- Data Reconciliation : Discrepancies arise from differing experimental conditions (e.g., solvent polarity, trace metal contamination). Use multivariate regression to isolate variables. Cross-validate with Arrhenius plots from thermogravimetric analysis (TGA) .

- Error Sources : Impurities in precursor alcohols (e.g., 2-methyl-3-buten-2-ol) can accelerate decomposition. Purity verification via GC-MS is critical .

Q. How can researchers design experiments to study atmospheric degradation pathways of this compound?

- Simulation Chambers : Use smog chambers with controlled O₃, NOₓ, and UV light to mimic tropospheric conditions. Monitor products via FTIR or PTR-TOF-MS .

- Field Studies : Correlate lab data with ambient VOC measurements (e.g., in forested regions), as hydroperoxides contribute to secondary organic aerosol (SOA) formation .

Q. What methodologies address conflicting data on the compound’s reactivity in biological systems?

- In Vitro Models : Use HepG2 cells or murine macrophages to assess oxidative stress (e.g., ROS production via DCFH-DA assay). Compare results across cell lines to identify tissue-specific effects .

- Controlled Variables : Standardize exposure duration and concentration ranges. Discrepancies often stem from varying assay protocols (e.g., MTT vs. LDH viability tests) .

Q. Methodological Notes

- Reproducibility : Document all synthesis and storage conditions (e.g., solvent batch, humidity) to enable replication .

- Data Contradictions : Apply triangulation (e.g., cross-method validation via HPLC, NMR, and titration) to resolve inconsistencies .

- Ethical Compliance : Adhere to institutional safety guidelines for peroxide handling and disposal .

Properties

CAS No. |

590389-12-1 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

2-hydroperoxybut-3-en-2-ol |

InChI |

InChI=1S/C4H8O3/c1-3-4(2,5)7-6/h3,5-6H,1H2,2H3 |

InChI Key |

ABIYFWSSZCZWIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)(O)OO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.